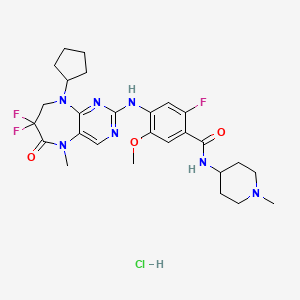

TAK-960 hydrochloride

Übersicht

Beschreibung

TAK 960 hydrochloride: is a potent and selective inhibitor of polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. TAK 960 hydrochloride has shown significant efficacy in inhibiting the proliferation of various cancer cell lines and tumor growth in multiple human cancer cell xenografts .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von TAK 960 Hydrochlorid umfasst mehrere Schritte, beginnend mit den entsprechenden VorläufernDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: : Die industrielle Produktion von TAK 960 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist optimiert für Effizienz, Kosteneffektivität und Umweltsicherheit. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, kontinuierlichen Durchflussverfahren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: : TAK 960 Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Fluor- und Methoxygruppen am Benzamid-Molekül. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine und Thiole. Die Reaktionsbedingungen beinhalten typischerweise organische Lösungsmittel und milde Temperaturen.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Aminen zu Amid-Derivaten führen, während Oxidationsreaktionen zur Bildung von hydroxylierten Produkten führen können .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

TAK-960 has demonstrated significant anti-proliferative effects across various cancer cell lines. The half-maximal effective concentration (EC50) values for different cancer types indicate its potency:

| Cancer Type | EC50 Range (nM) |

|---|---|

| Colorectal Cancer | 0.8 - 750 |

| Breast Cancer | 10 - 100 |

| Lung Cancer | 5 - 50 |

In one study involving 55 colorectal cancer cell lines, TAK-960 exhibited variable responses with IC50 values ranging from 0.001 to >0.75 μmol/L, indicating its effectiveness across a spectrum of genetic backgrounds .

In Vivo Studies

The efficacy of TAK-960 was further validated in animal models. In studies with xenograft models, TAK-960 significantly inhibited tumor growth in various cancers:

| Tumor Model | Dosage (mg/kg) | Tumor Growth Inhibition Index (%) |

|---|---|---|

| HT-29 Colorectal Cancer | 10 | >70 |

| Adriamycin-resistant model | 10 | >60 |

| Disseminated leukemia model | 5 | >50 |

These results underscore TAK-960's potential as an effective therapeutic agent against resistant cancer forms .

Combination Therapies

Research has also explored the use of TAK-960 in combination with other chemotherapeutic agents. For instance, combining TAK-960 with cetuximab or irinotecan in KRAS mutant colorectal cancer models demonstrated additive antitumor effects, suggesting that TAK-960 could enhance the efficacy of existing treatments .

Case Studies

Several case studies have highlighted the clinical relevance of TAK-960:

- Colorectal Cancer Patient-Derived Xenografts : In a study involving patient-derived xenografts from colorectal cancer patients, six out of eighteen models responded favorably to TAK-960 treatment, indicating its potential for personalized medicine approaches .

- Clinical Trials : TAK-960 has entered clinical evaluation phases for patients with advanced cancers, showcasing its transition from preclinical to clinical applications .

Wirkmechanismus

TAK 960 hydrochloride exerts its effects by inhibiting the activity of polo-like kinase 1. Polo-like kinase 1 is a key regulator of mitosis, and its inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle, resulting in cell cycle arrest and apoptosis. TAK 960 hydrochloride binds to the ATP-binding site of polo-like kinase 1, preventing its activation and subsequent phosphorylation of downstream targets such as cyclin B1 and Cdc25c .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BI 2536: Ein weiterer potenter und selektiver Inhibitor der Polo-like-Kinase 1.

Volasertib: Ein Polo-like-Kinase 1-Inhibitor mit einem breiteren Wirkungsspektrum gegen andere Polo-like-Kinase-Isoformen.

GSK461364: Ein selektiver Polo-like-Kinase 1-Inhibitor mit einer anderen chemischen Struktur

Einzigartigkeit von TAK 960 Hydrochlorid: : TAK 960 Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für Polo-like-Kinase 1 gegenüber anderen Kinasen, seiner oralen Bioverfügbarkeit und seiner breiten präklinischen Antitumoraktivität. Es hat in mehreren Krebszelllinien und Tumor-Xenograft-Modellen eine Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Krebstherapie macht .

Biologische Aktivität

TAK-960 hydrochloride is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating mitosis. This compound has garnered attention for its potential as an anticancer agent due to its ability to inhibit tumor growth across various cancer cell lines and models.

TAK-960 exerts its biological effects primarily by inhibiting PLK1, which is essential for proper cell cycle progression. By binding to the ATP-binding site of PLK1, TAK-960 prevents its activation, leading to:

- Cell Cycle Arrest : Accumulation of cells in the G2/M phase.

- Apoptosis : Induction of programmed cell death in cancer cells.

- Aberrant Mitosis : Characteristic monopolar spindle morphology and increased phosphorylation of histone H3 (pHH3) in treated cells.

Biological Activity Data

The biological activity of TAK-960 has been extensively characterized through various studies. Below is a summary of key findings:

| Parameter | Value |

|---|---|

| Chemical Name | 4-[(9-Cyclopentyl-7,7-difluoro-6,7,8,9-tetrahydro-5-methyl-6-oxo-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methyl-4-piperidinyl)benzamide hydrochloride |

| CAS Number | 2108449-45-0 |

| IC50 for PLK1 | 0.8 nM |

| IC50 for PLK2 | 16.9 nM |

| IC50 for PLK3 | 50.2 nM |

| Selectivity Ratio (PLK1/FAK) | >20-fold |

| Oral Bioavailability | Yes |

In Vitro Studies

TAK-960 has demonstrated significant efficacy against a variety of cancer cell lines. Notably, it has shown:

- Proliferation Inhibition : The compound inhibited the proliferation of multiple cancer cell lines with IC50 values ranging from 0.001 to >0.75 μmol/L.

- Cell Cycle Analysis : Treatment with TAK-960 resulted in G2/M phase arrest and polyploidy, indicating effective disruption of the mitotic process.

In a study involving colorectal cancer (CRC) models, TAK-960 was tested on 55 cell lines and 18 patient-derived xenografts (PDX). The results indicated:

- Variable anti-proliferative responses with sustained effects post-treatment.

- Six out of eighteen PDX models showed significant response to single-agent TAK-960 therapy.

In Vivo Studies

In animal models, TAK-960 has been shown to significantly inhibit tumor growth:

- Xenograft Models : Oral administration led to a dose-dependent increase in pHH3 levels and substantial tumor growth inhibition in models resistant to conventional therapies like adriamycin and paclitaxel.

Case Studies

A comprehensive study investigated the activity of TAK-960 against colorectal cancer models, revealing:

- Efficacy Across Models : TAK-960 demonstrated robust anti-proliferative activity in both KRAS wild-type and mutant models.

- Combination Therapy Potential : When combined with standard chemotherapy agents like cetuximab or irinotecan, TAK-960 showed additive antitumor effects.

Eigenschaften

IUPAC Name |

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDFGFNVMONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClF3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.